4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one
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Overview
Description
4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one is a complex organic compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acid derivatives under mild conditions . Another method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and receptors, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: A simpler phenolic compound with similar antioxidant properties.
2-Hydroxyphenylacetic acid: Another phenolic compound with comparable chemical reactivity.
4-Hydroxybenzaldehyde: Shares the phenolic hydroxyl group and aromatic ring structure.
Uniqueness
4-Hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one is unique due to its fused furan and cycloheptane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-16-14(19)7-12(11-3-5-13(18)6-4-11)8-15(20)17(16)10(2)21-9/h3-8,18-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPXZYRMXJEUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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